molecular formula C18H30O B3045670 (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one CAS No. 1117-51-7

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Cat. No.: B3045670
CAS No.: 1117-51-7
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-ADPXBSPTSA-N
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Description

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a chemical compound with a complex structure characterized by multiple double bonds and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one can be achieved through several steps starting from (2E, 6E)-farnesol. The synthetic route involves the following steps :

    Reaction with sulfuryl chloride or sulfonic anhydride: This step introduces a reactive intermediate.

    Reaction with acetoacetic acid ester sodium salt: This step forms a key intermediate.

    Hydrolysis and decarboxylation in an alkaline solution: This step removes unwanted groups.

    Reaction with vinyl magnesium halide: This step introduces the vinyl group.

    Reaction with acetoacetate alkyl ester in the presence of a catalyst: This final step forms the desired product.

Industrial Production Methods

The industrial production of this compound involves similar steps but is optimized for large-scale production. The process can be streamlined using a one-pot method to simplify the process and improve yield .

Chemical Reactions Analysis

Types of Reactions

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers.

    Industry: Used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific configuration and the presence of multiple double bonds and a ketone group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMRKDLVGQMJU-ADPXBSPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-51-7
Record name Farnesyl acetone, (5Z,9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FARNESYL ACETONE, (5Z,9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754E3HVO85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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